molecular formula C21H39N3O4 B14230855 N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate CAS No. 570375-04-1

N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate

Cat. No.: B14230855
CAS No.: 570375-04-1
M. Wt: 397.6 g/mol
InChI Key: CNUIATKBCILVLZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate is a complex organic compound that features both an aminium group and an imidazole ring. This compound is notable for its unique structure, which combines the properties of both amines and imidazoles, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process might include the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

570375-04-1

Molecular Formula

C21H39N3O4

Molecular Weight

397.6 g/mol

IUPAC Name

4-carboxy-1H-imidazole-5-carboxylate;tetrabutylazanium

InChI

InChI=1S/C16H36N.C5H4N2O4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-4(9)2-3(5(10)11)7-1-6-2/h5-16H2,1-4H3;1H,(H,6,7)(H,8,9)(H,10,11)/q+1;/p-1

InChI Key

CNUIATKBCILVLZ-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=NC(=C(N1)C(=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.